molecular formula C12H10ClN3O3 B2781041 N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941921-45-5

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2781041
CAS RN: 941921-45-5
M. Wt: 279.68
InChI Key: YDDLVTBRVRMMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide” is a compound that contains an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Drug Discovery and Development

Isoxazole rings, such as those found in N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide, are a common feature in many commercially available drugs . Their presence in a compound can significantly contribute to the biological activity, making them valuable in drug discovery. This compound could be explored for its potential as a lead structure in the development of new therapeutic agents.

Anticancer Research

Compounds with isoxazole moieties have been reported to exhibit activity against various cancer cell lines . N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide could be synthesized and evaluated for its anticancer properties, potentially leading to the development of new anticancer medications.

Enzyme Inhibition

The related structure of N-[(2-chlorophenyl)methyl]-N’-(1,2-oxazol-3-yl)oxamide has been studied as an inhibitor of the enzyme AmpC beta-lactamase . This suggests that N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide could also serve as a starting point for designing inhibitors against similar enzymes, which is crucial in combating antibiotic resistance.

Biological Activity Profiling

Indole derivatives, which share structural similarities with isoxazole compounds, have diverse biological and clinical applications . By extension, N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide could be profiled for a range of biological activities, contributing to the understanding of its pharmacological potential.

Synthetic Chemistry

The compound’s structure could provide a template for developing metal-free synthetic routes for isoxazoles, which are significant in medicinal chemistry due to their drug-like chemical space . This can lead to more eco-friendly and cost-effective synthetic strategies.

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . In view of the enormous significance of isoxazole, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c13-9-4-2-1-3-8(9)7-14-11(17)12(18)15-10-5-6-19-16-10/h1-6H,7H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDLVTBRVRMMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.